![molecular formula C18H12ClN3O2S2 B3489589 3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3489589.png)
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, a thiadiazole ring, and a methoxyphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is to start with a benzothiophene derivative and introduce the necessary functional groups through a series of reactions, including halogenation, amidation, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzothiophene core can be oxidized to form derivatives with different oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups attached to the benzothiophene core.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include oxidized benzothiophene derivatives, reduced forms of the compound, and substituted benzothiophene derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interaction of thiadiazole derivatives with biological targets. It could also be explored for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may offer new avenues for drug development, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The thiadiazole ring and benzothiophene core could play a crucial role in these interactions, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: : This compound shares the methoxyphenyl group but has a simpler structure.
3-chloro-N-(4-methoxyphenyl)aniline: : Another related compound with a similar methoxyphenyl group but different core structure.
Uniqueness
The uniqueness of 3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide lies in its complex structure, which includes both a benzothiophene core and a thiadiazole ring. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-24-11-8-6-10(7-9-11)17-21-22-18(26-17)20-16(23)15-14(19)12-4-2-3-5-13(12)25-15/h2-9H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWADOWBOCQBXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


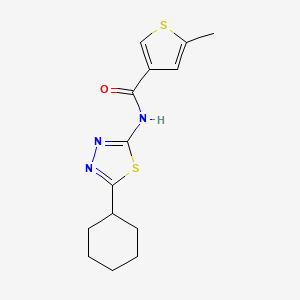
![5-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thiophene-3-carboxamide](/img/structure/B3489508.png)
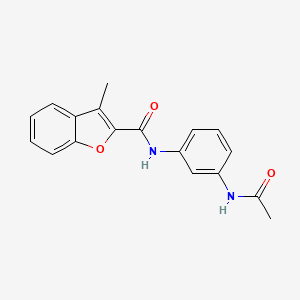
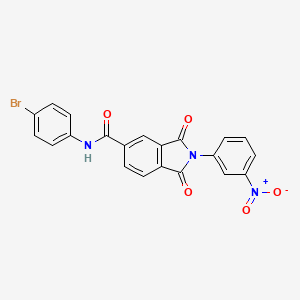

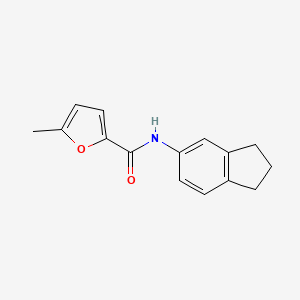
![5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B3489566.png)
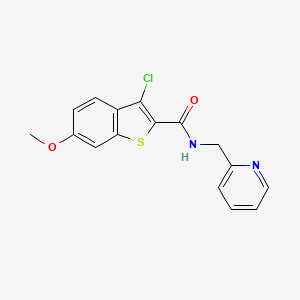
![methyl 4,5-dimethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3489572.png)
![N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B3489573.png)
![N-[(3-chlorophenyl)methyl]pyridine-4-carboxamide](/img/structure/B3489579.png)
![(5-METHYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B3489596.png)
![METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B3489602.png)
![(3,5-DICHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B3489607.png)
